Evidence Item 1: pKa Comparison with 3-(Trifluoromethyl)-1H-pyrazole
4-(Trifluoromethyl)-1H-pyrazole exhibits a significantly higher predicted pKa (11.14±0.50) compared to its 3-isomer (10.56±0.10) [1]. This 0.58-unit increase indicates reduced acidity of the pyrazole N-H proton, which can enhance hydrogen-bond donor potential and alter ionization state at physiological pH . The difference arises from the distinct electronic effects exerted by the CF₃ group depending on its ring position, a key determinant in target engagement and pharmacokinetic behavior [2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 11.14±0.50 (predicted) |
| Comparator Or Baseline | 3-(Trifluoromethyl)-1H-pyrazole: 10.56±0.10 (predicted) |
| Quantified Difference | ΔpKa = +0.58 |
| Conditions | Predicted values using ACD/Labs or similar computational models; experimental conditions unspecified. |
Why This Matters
The higher pKa of the 4-CF₃ isomer can influence solubility, permeability, and target binding in pH-dependent biological assays, making it a more suitable choice for applications requiring a less acidic, more hydrogen-bond-donating heterocycle.
- [1] ChemicalBook. (2025). 3-(Trifluoromethyl)pyrazole - pKa. Retrieved from https://amp.chemicalbook.com View Source
- [2] Kaur, K., et al. (2015). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. Journal of Fluorine Chemistry, 178, 306-326. View Source
